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molecular formula C12H6F3IN2O2 B8336849 3,5-difluoro-N-(2-fluoro-4-iodophenyl)-2-nitroaniline

3,5-difluoro-N-(2-fluoro-4-iodophenyl)-2-nitroaniline

Cat. No. B8336849
M. Wt: 394.09 g/mol
InChI Key: DWCAEDPPIODYKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962606B2

Procedure details

25 g 1,3,5-trifluoro-2-nitrobenzene (141.2 mmol, 1 eq.) and 33.5 g 2-fluoro-4-iodoaniline (141.2 mmol. 1 eq.) were dissolved in 250 mL dry THF and cooled with ice-salt to −10 to 0° C. upon which 424 mL lithium hexamethyldisilazide (LiHMDS) solution (1M in THF; 424 mmol, 3. eq.) were added slowly over a 1 h periode. Upon completion of addition of base, the reaction mixtures was allowed to warm to rt and stirring was continued for 5 days. The reaction mixture was quenched with 0.5 N hydrochloric acid and diluted with ethyl acetate. Saturated ammonium chloride solution was added to facilitate phase separation. The separated aqueous phase was reextracted twice with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, filtered and concentrated in vacuo to give dark solid residue. The residue was purified by flash column chromatography on silica gel with hexane and hexane/ethyl acetate 8:2 as eluent to yield 45.8 gram (82% yield) of the analytically pure target compound as a slightly brownish solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
424 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([F:9])[C:3]=1[N+:10]([O-:12])=[O:11].[F:13][C:14]1[CH:20]=[C:19]([I:21])[CH:18]=[CH:17][C:15]=1[NH2:16].C[Si](C)(C)[N-][Si](C)(C)C.[Li+]>C1COCC1>[F:9][C:4]1[C:3]([N+:10]([O-:12])=[O:11])=[C:2]([CH:7]=[C:6]([F:8])[CH:5]=1)[NH:16][C:15]1[CH:17]=[CH:18][C:19]([I:21])=[CH:20][C:14]=1[F:13] |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC1=C(C(=CC(=C1)F)F)[N+](=O)[O-]
Name
Quantity
33.5 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)I
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
424 mL
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added slowly over a 1 h periode
Duration
1 h
ADDITION
Type
ADDITION
Details
Upon completion of addition of base
CUSTOM
Type
CUSTOM
Details
the reaction mixtures
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 0.5 N hydrochloric acid
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
ADDITION
Type
ADDITION
Details
Saturated ammonium chloride solution was added
CUSTOM
Type
CUSTOM
Details
phase separation
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give dark solid residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel with hexane and hexane/ethyl acetate 8:2 as eluent
CUSTOM
Type
CUSTOM
Details
to yield 45.8 gram (82% yield) of the analytically pure target compound as a slightly brownish solid

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
Smiles
FC=1C(=C(NC2=C(C=C(C=C2)I)F)C=C(C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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